methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
Description
Methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a phenyl group at position 4, a chlorine atom at position 6, and a methyl propanoate ester linked via an ether oxygen at position 7 (Fig. 1). The compound’s structure is refined using crystallographic tools like SHELX , and its analogs often exhibit variations in substituents at positions 4 (alkyl/aryl groups) and 7 (ester chain length or branching).
Properties
IUPAC Name |
methyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-11(19(22)23-2)24-17-10-16-14(8-15(17)20)13(9-18(21)25-16)12-6-4-3-5-7-12/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXUYYTZFKKTJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-4-phenyl-2H-chromen-2-one and methyl 2-bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Reaction Mechanism: The base deprotonates the hydroxyl group of the chromen derivative, facilitating nucleophilic substitution with methyl 2-bromoacetate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group in the chromen ring can yield corresponding alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Variations at Position 4
The phenyl group at position 4 distinguishes the target compound from analogs with alkyl or substituted aryl groups. Key examples include:
Key Findings :
- Phenyl vs. Alkyl Groups : The phenyl group at position 4 (target compound) introduces aromatic π-π stacking interactions, as observed in crystallographic studies of related flavones . This contrasts with alkyl substituents (e.g., propyl or ethyl), which prioritize hydrophobic interactions .
- Ester Chain Length : Ethyl esters (e.g., ) may offer slower hydrolysis rates compared to methyl esters, influencing bioavailability in biological systems .
Substituent Variations at Position 7
The propanoate ester at position 7 is critical for modulating solubility and reactivity. Comparisons include:
Key Findings :
- Ester vs. Ether Linkages : Ether-linked substituents (e.g., 2-methylpropoxy in ) lack the hydrolytic vulnerability of esters but reduce hydrogen-bonding capacity.
- Branching Effects : Branched esters (e.g., 2-methylpropoxy) may sterically hinder enzymatic degradation, enhancing environmental persistence .
Key Findings :
- Chlorine at position 6 is conserved across analogs, suggesting its role in bioactivity (e.g., electron-withdrawing effects enhancing reactivity) .
- Crystallographic studies (e.g., ) highlight the importance of planar chromen rings and intermolecular interactions (e.g., π-π stacking) in solid-state stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
